

Pimodivir's Dose-Response Profile in Influenza-Infected Cells: Application Notes and Protocols

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Compound of Interest

Compound Name: Pimodivir

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Introduction

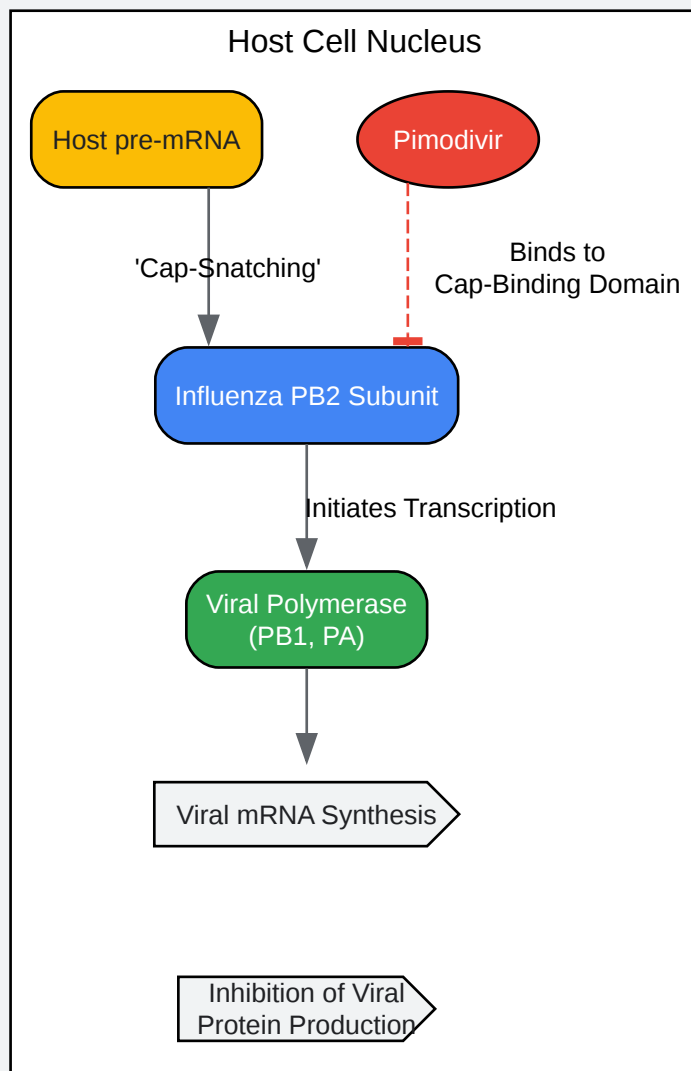
Pimodivir (formerly VX-787 or JNJ-63623872) is an antiviral compound that was under development for the treatment of influenza A virus infections. It functions as a first-in-class inhibitor of the influenza virus polymerase basic protein 2 (PB2) subunit.[1][2][3] This document provides detailed application notes on the dose-response characteristics of **pimodivir** in influenza-infected cells, along with comprehensive protocols for key in vitro experiments. Although the clinical development of **pimodivir** was discontinued due to a lack of demonstrated benefit over the standard of care in Phase 3 trials, the in vitro data and methodologies remain valuable for researchers in the field of antiviral drug discovery and influenza virus research.[4]

Pimodivir specifically targets the cap-binding domain of the PB2 subunit of the influenza A polymerase complex.[1][2] This action prevents the "cap-snatching" mechanism, a critical step where the virus cleaves the 5' caps of host pre-mRNAs to prime its own mRNA synthesis. By inhibiting this process, **pimodivir** effectively blocks viral gene transcription and replication.[2] Notably, **pimodivir** is active against a wide range of influenza A virus strains, including those resistant to other classes of antiviral drugs like neuraminidase inhibitors and M2 ion channel blockers.[1][5] However, it displays negligible activity against influenza B viruses due to structural differences in the PB2 cap-binding pocket.[1]

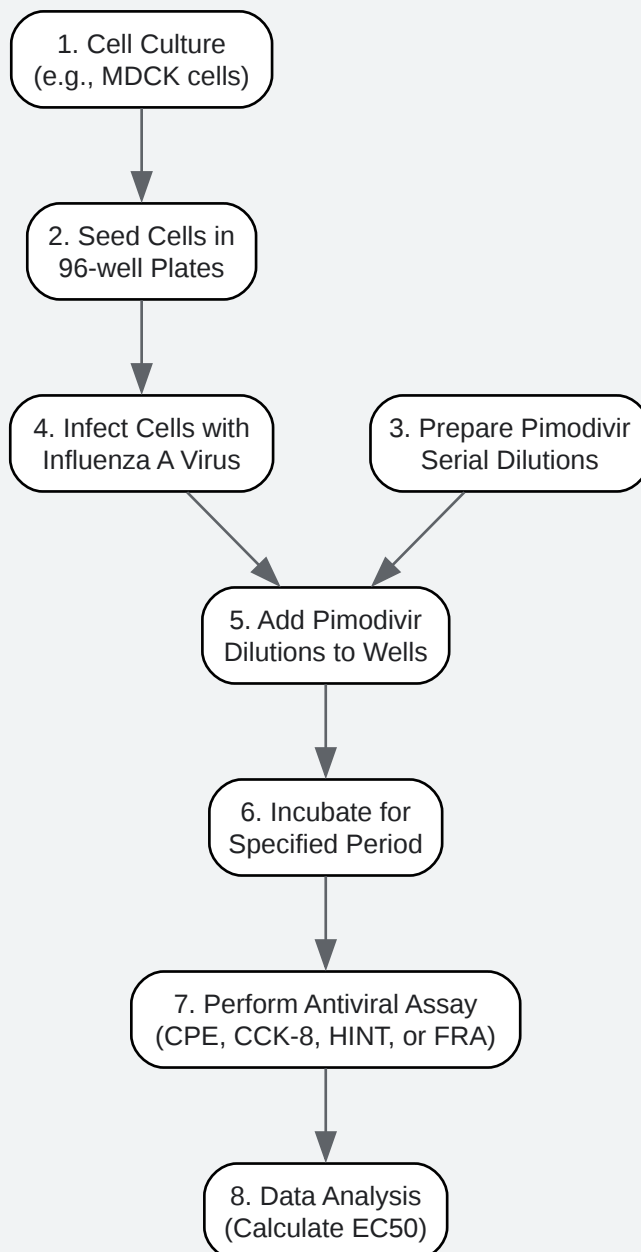
Pimodivir's Mechanism of Action

The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA). **Pimodivir** exerts its antiviral effect by binding to a highly conserved pocket within the PB2 subunit, which is responsible for recognizing and binding the 7-methylguanosine (m7G) cap of host pre-mRNAs. This binding event physically obstructs the cap-snatching process, thereby halting viral transcription and subsequent replication.

Pimodivir's Mechanism of Action



Workflow for Pimodivir Dose-Response Assay



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